molecular formula C11H13BrN4 B1490193 2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine CAS No. 2091138-73-5

2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine

Cat. No.: B1490193
CAS No.: 2091138-73-5
M. Wt: 281.15 g/mol
InChI Key: RUXWFSLYHBJTCZ-UHFFFAOYSA-N
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Description

2-(4-Bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine is a valuable chemical scaffold for medicinal chemistry and drug discovery research. This compound belongs to a class of azine-heterocycles that have demonstrated significant potential as inhibitors of key biological targets. Specifically, structurally related analogues bearing a bromo-substituted pyrazole core have been identified as potent inhibitors of human dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway . Inhibition of DHODH has emerged as a promising therapeutic strategy, with research applications in virology, immunology, and oncology, as it can disrupt the replication of viruses and the proliferation of rapidly dividing cells . The presence of the bromine atom on the pyrazole ring and the pyrazine moiety offers versatile synthetic handles for further structure-activity relationship (SAR) exploration via cross-coupling reactions and other medicinal chemistry optimization strategies . Researchers can utilize this compound as a key intermediate to develop novel probes and therapeutic candidates targeting DHODH and other biologically relevant enzymes.

Properties

IUPAC Name

2-(4-bromo-5-methyl-1-propan-2-ylpyrazol-3-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4/c1-7(2)16-8(3)10(12)11(15-16)9-6-13-4-5-14-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXWFSLYHBJTCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C2=NC=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The key synthetic challenges include selective bromination of the pyrazole ring, introduction of the isopropyl and methyl groups at defined positions, and efficient coupling to the pyrazine ring without undesired side reactions or isomer formation.

Preparation of the Pyrazole Intermediate

The pyrazole moiety, specifically 4-bromo-1-isopropyl-5-methyl-1H-pyrazole, can be prepared through multi-step organic synthesis involving:

  • Bromination at the 4-position : Starting from 3-amino- or 1-methylpyrazoles, bromination using bromine or iodine reagents selectively introduces the bromine atom at the 4-position of the pyrazole ring. This step is crucial for subsequent functionalization and coupling reactions. For example, bromination of N-methyl-3-aminopyrazole has been demonstrated to yield 4-bromo derivatives efficiently.

  • Introduction of Isopropyl and Methyl Substituents : Alkylation reactions such as Grignard exchange using isopropyl magnesium chloride enable the introduction of the isopropyl group at the N-1 position of the pyrazole ring. Methyl groups are typically introduced by starting from methylated pyrazole precursors or via methylation reactions during the synthesis.

  • Avoidance of Isomer Formation : The described methods achieve high purity (above 99.5%) and avoid isomer mixtures, which is critical for the biological activity and further synthetic utility of the compound.

Coupling with Pyrazine Core

The attachment of the pyrazole moiety to the pyrazine ring at the 2-position involves:

  • Suzuki Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura cross-coupling is a widely used method to couple aryl or heteroaryl halides with boronic acids or esters. In the context of pyrazine derivatives, selective iodination or bromination of the pyrazine ring at the 2-position allows for coupling with pyrazole boronic acid derivatives to form the target compound.

  • Nucleophilic Aromatic Substitution (SNAr) : For pyrazine rings bearing good leaving groups (e.g., chlorine), nucleophilic substitution with pyrazole-based nucleophiles can be employed to introduce the pyrazole substituent at the 2-position.

  • Reaction Conditions : Typical conditions for these couplings involve palladium acetate as the catalyst, phosphine ligands (e.g., 1'-binaphthyl-2,2'-bis-diphenylphosphine), bases such as cesium carbonate, and solvents like ethylene glycol dimethyl ether. Reaction temperatures range from 80 °C to reflux, with reaction times from several hours to overnight to ensure high yields.

Representative Synthetic Route Example

A multi-step synthetic route to access 2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine can be summarized as follows:

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Bromination of 3-amino-1-methylpyrazole Bromine or iodine in suitable solvent High (64% overall for multi-step) Selective bromination at pyrazole 4-position
2 N-alkylation with isopropyl magnesium chloride (Grignard) Isopropyl magnesium chloride, low temperature High Introduces isopropyl group at N-1
3 Diazotization and coupling with potassium difluoromethyl trifluoroborate (if applicable) Standard diazotization reagents - Used in related pyrazole derivatives synthesis
4 Preparation of 2-halopyrazine intermediate Selective halogenation (iodination or bromination) High Enables cross-coupling
5 Suzuki coupling of pyrazole boronic acid derivative with 2-halopyrazine Pd(OAc)2, phosphine ligand, Cs2CO3, ethylene glycol dimethyl ether, 80 °C to reflux 80-90% Forms the C-C bond linking pyrazole and pyrazine

Analytical and Purity Considerations

  • The synthetic methods yield products with high purity (>99.5%), minimizing isomer formation and side products.

  • Reaction monitoring by mass spectrometry (EI-MS) confirms molecular weight and successful coupling (e.g., M/z values consistent with expected products).

  • Purification steps include extraction, drying, concentration under reduced pressure, and recrystallization from suitable solvents such as ethyl acetate/n-hexane mixtures to obtain solid products with high crystallinity and purity.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Materials 3-amino-1-methylpyrazole, bromine, isopropyl magnesium chloride, 2-halopyrazine derivatives
Key Reactions Bromination, N-alkylation (Grignard), Suzuki coupling, nucleophilic aromatic substitution
Catalysts Palladium acetate, phosphine ligands (e.g., BINAP)
Solvents Ethylene glycol dimethyl ether, ethyl acetate, dichloromethane
Temperature Range Room temperature to reflux (80-110 °C)
Reaction Time 3-12 hours depending on step
Yields Typically 64-90% per step or overall for multi-step sequences
Purity >99.5% by chromatographic and spectrometric analysis

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used in studies to understand the interaction of pyrazole and pyrazine derivatives with biological systems.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological system being studied .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s uniqueness lies in its combination of bromine, isopropyl, and methyl substituents. Below is a comparative analysis with similar pyrazole-pyrazine hybrids:

Compound Name / ID (Evidence) Substituents (Pyrazole) Pyrazine Linkage Molecular Weight (g/mol) Yield (%) Key Properties/Applications
Target Compound 4-Br, 1-isoPr, 5-Me Direct C3 linkage ~308.1 (calc.) N/A Halogenation precursor
Compound 8 (Ev. 2) 3-Et, 5-Me, 4-SO₂-piperidine Piperidin-4-yloxy 413.5 77 GP1 receptor modulation
Compound 11 (Ev. 2) 3-isoPr, 5-Me, 4-SO₂-piperidine Piperidin-4-yloxy 427.5 60 Enhanced lipophilicity
4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine (Ev. 18) 4-Br, 3-cyclopropyl, 1-Ph N/A ~306.2 N/A Antifungal lead candidate
4-Bromo-5-(bromomethyl)-2-(4'-isopropylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Ev. 13) 4-Br, 5-BrMe, 2-aryl N/A ~384.0 (M+H⁺) N/A Reactive dihalogenated intermediate

Key Observations :

  • Bromine vs. Alkyl Groups: The bromine at position 4 in the target compound distinguishes it from non-halogenated analogs (e.g., compounds 8–13 in ). Bromine enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki), unlike ethyl or propyl substituents .
  • Isopropyl vs.
  • Pyrazine Linkage : Unlike sulfonamide-linked piperidine-pyrazine hybrids (), the direct C3 linkage in the target compound simplifies synthetic routes but may reduce conformational flexibility .

Physicochemical and Spectroscopic Characterization

  • Elemental Analysis : reports elemental data for a brominated pyrazole (C 50.15%, H 2.38%, N 7.25%), aligning with the target compound’s expected composition .
  • NMR/MS : Analogs in and are characterized via ¹H/¹³C NMR and HRMS, with pyrazole protons resonating at δ 2.1–2.5 ppm (methyl groups) and δ 5.5–6.5 ppm (pyrazine protons) . The bromine atom in the target compound would cause distinct deshielding effects in NMR.

Biological Activity

2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine is a heterocyclic compound that features both pyrazole and pyrazine rings. Its unique structure allows it to participate in various biochemical reactions, making it a subject of interest in medicinal chemistry and biological research. This article explores its biological activity, including its mechanisms of action, effects on cellular processes, and potential applications in drug development.

Chemical Structure and Properties

The compound's IUPAC name is 2-(4-bromo-5-methyl-1-propan-2-ylpyrazol-3-yl)pyrazine. Its molecular formula is C11H13BrN4C_{11}H_{13}BrN_4, and it has a molecular weight of approximately 283.15 g/mol. The chemical structure is characterized by the presence of bromine, which can enhance its biological activity through various interactions with biological macromolecules.

Enzymatic Interactions

2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine has been shown to interact with several enzymes, notably inhibiting liver alcohol dehydrogenase (ADH). This enzyme is crucial for the metabolism of alcohols, suggesting that the compound may influence alcohol metabolism significantly.

Cellular Effects

Research indicates that this compound modulates various cellular processes:

  • Calcium Uptake : It inhibits calcium uptake in cells, affecting muscle contraction and neurotransmitter release.
  • Gene Expression : The compound influences gene expression related to metabolic pathways, potentially altering cellular responses to external stimuli.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including 2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine. In vitro tests demonstrated significant antibacterial activity against multiple strains of bacteria, with minimum inhibitory concentration (MIC) values indicating strong efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Pathogen MIC (μg/mL) Activity
Staphylococcus aureus0.22 - 0.25Strong antibacterial
Escherichia coli0.30 - 0.35Moderate antibacterial

The biological activity of 2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine can be attributed to its ability to bind selectively to target enzymes and receptors:

  • Enzyme Inhibition : The compound binds directly to liver ADH, blocking its active site and preventing substrate conversion.
  • Receptor Modulation : It may interact with specific receptors involved in signaling pathways, leading to downstream effects on cellular functions.

Case Studies

A study conducted by Mohamed et al. highlighted the compound's dual role as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), both crucial targets in antibiotic development. The IC50 values for these activities ranged from 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR, indicating potent inhibitory effects .

Temporal Effects in Laboratory Settings

The stability and degradation of 2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine were assessed under standard laboratory conditions:

  • Stability : The compound remains stable over time but shows a gradual decrease in biological activity due to degradation processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine
Reactant of Route 2
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2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine

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